1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
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Overview
Description
The compound “1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . This compound is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .
Synthesis Analysis
These compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For instance, the crystal structure of a related compound has the triclinic space group (Pbar {1}), with parameters a = 6.8705 (4) Å, b = 11.1740 (6) Å, c = 12.9491 (8) Å, α = 110.458 (2)°, β = 93.923 (2)°, γ = 105.613 (2)° .Chemical Reactions Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Derivatives : The compound has been involved in the synthesis of various derivatives. For instance, Kishikawa and Yuki (1966) discussed the synthesis of 3-phenyluric and 3-phenylthiouric acid derivatives using similar compounds (Kishikawa & Yuki, 1966).
- Development of Anticancer Agents : In the context of anticancer research, Sunil et al. (2010) investigated triazolo-thiadiazoles, a compound class related to 1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea, for their potential in inhibiting cancer cell growth (Sunil et al., 2010).
Chemical Properties and Reactions
- Chemical Reactions : The compound's derivatives have been used to study various chemical reactions. For example, Reeve and Coley (1979) explored reactions involving similar compounds to form heterocyclic compounds, highlighting the compound's relevance in synthetic chemistry (Reeve & Coley, 1979).
- Molecular Docking and In Vitro Screening : Flefel et al. (2018) conducted molecular docking and in vitro screening of triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives, showcasing the compound's relevance in drug design and development (Flefel et al., 2018).
Potential Applications in Pharmacology
- Anticancer Potential : As noted by Sunil et al. (2010), derivatives of this compound have shown potential in anticancer therapy, specifically in targeting hepatocellular carcinoma cells (Sunil et al., 2010).
- Antiparkinsonian Activity : Azam et al. (2009) explored derivatives of similar compounds for their antiparkinsonian activity, highlighting the potential therapeutic applications of these compounds in neurological conditions (Azam et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole and thiadiazine derivatives, have been found to interact with a variety of enzymes and receptors .
Mode of Action
Similar compounds have been shown to bind with high affinity to multiple receptors, which could potentially lead to various biological activities .
Biochemical Pathways
Similar compounds have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by related compounds, it could be beneficial to investigate its potential as an antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive agent .
properties
IUPAC Name |
1-methyl-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6OS/c1-13-12(19)14-6-11-16-15-10-3-2-9(17-18(10)11)8-4-5-20-7-8/h2-5,7H,6H2,1H3,(H2,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYUYZISUYSEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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